1-{1-[(2-methylphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
1-[1-[(2-methylphenyl)methyl]azetidin-3-yl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-14-6-2-3-7-15(14)10-20-11-16(12-20)21-13-19-17-8-4-5-9-18(17)21/h2-9,13,16H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVYDHHDFAQRQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(2-methylphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-{1-[(2-methylphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-{1-[(2-methylphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{1-[(2-methylphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
Azetidine vs. Triazole/Thiazole Derivatives
- Triazole-linked benzodiazoles (e.g., compounds 9a–9e in ) replace azetidine with 1,2,3-triazole rings. These compounds exhibit anti-cancer activity via EGFR binding, with IC50 values ranging from 3.20–5.29 μM for analogs like IVd (). The triazole’s planar structure facilitates π-π stacking, while azetidine’s puckered geometry may alter binding kinetics .
Table 1: Structural Comparison of Key Derivatives
Substituent Effects on Bioactivity
- 2-Methylphenyl vs. Halogenated Aryl Groups: The 2-methyl group in the target compound may enhance lipophilicity and steric effects compared to 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole (). Bromophenyl substituents (e.g., 9c in ) exhibit stronger EGFR inhibition due to bromine’s electron-withdrawing effects and van der Waals interactions .
Pharmacological and Molecular Docking Insights
- EGFR Binding : Triazole-benzodiazoles (e.g., IVd ) show strong EGFR affinity (ΔG = −9.2 kcal/mol), attributed to triazole’s hydrogen-bonding with Lys745 and Asp855 residues. Azetidine’s smaller size may limit these interactions but improve selectivity for sterically constrained targets .
- Anti-Cancer Activity: Quinoxaline-triazole hybrids () demonstrate IC50 values comparable to doxorubicin, suggesting that azetidine-benzodiazoles could achieve similar potency with optimized substituents .
Q & A
Q. Optimization Strategies :
-
Temperature control : Lower temperatures (0–5°C) during azetidine alkylation reduce decomposition.
-
Catalyst selection : Use of Pd(PPh₃)₄ improves coupling efficiency in benzodiazole formation .
-
Yield Data :
Step Typical Yield (%) Key Factor Azetidine alkylation 60–70 Solvent polarity Benzodiazole coupling 45–55 Catalyst loading
How can click chemistry be applied to functionalize this compound for enhanced bioactivity?
Advanced
The azetidine ring’s tertiary amine and benzodiazole’s aromatic system allow for site-specific modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC) :
- Alkyne introduction : Attach propargyl groups to the azetidine nitrogen or benzodiazole C2 position.
- Reaction conditions : Use CuSO₄/Na ascorbate in DMF:H₂O (1:1) at 50°C for 12 hours .
- Applications : Triazole-linked derivatives show improved solubility and antimicrobial activity (e.g., MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus) .
What spectroscopic and crystallographic methods are critical for structural elucidation?
Q. Basic
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., azetidine CH₂ vs. benzodiazole aromatic protons) .
- X-ray crystallography : SHELXL refines crystal structures, resolving ambiguities in stereochemistry. Example parameters:
How can crystallographic data contradictions (e.g., twinning) be resolved during refinement?
Advanced
For twinned crystals or high mosaicity:
- SHELXL integration : Use
TWINandBASFcommands to model twin domains. - High-resolution strategies : Anisotropic displacement parameters (ADPs) improve accuracy for atoms with large thermal motion .
- Validation : Check using Rint (<10%) and CC₁/₂ (>90%) .
What in vitro assays are suitable for evaluating its antimicrobial activity?
Q. Basic
- MIC assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains in Mueller-Hinton broth .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
How can structure-activity relationship (SAR) studies be designed to improve target binding?
Q. Advanced
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Substituent variation : Modify the 2-methylphenyl group (e.g., halogenation, methoxy) and monitor activity changes.
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Computational docking : Use AutoDock Vina to predict interactions with M. tuberculosis enoyl-ACP reductase (IC₅₀ improvements from 1.2 µM to 0.4 µM observed with 4-Cl substitution) .
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Data Table :
Substituent Target IC₅₀ (µM) LogP 2-Me 1.2 3.1 4-Cl 0.4 3.8 3-OCH₃ 0.9 2.7
How should contradictory bioactivity data between studies be resolved?
Q. Advanced
- Orthogonal assays : Confirm antifungal activity via both broth microdilution and agar diffusion.
- Structural validation : Re-analyze compound purity via LC-MS to rule out degradation products .
- Meta-analysis : Compare logD and plasma protein binding data across studies to contextualize potency variations .
What computational approaches predict biological targets for this compound?
Q. Advanced
- Molecular docking : Screen against DrugBank targets using Glide (Schrödinger).
- Pharmacophore modeling : Identify essential features (e.g., azetidine H-bond donors) using Phase .
- MD simulations : Assess stability of binding to kinase domains (e.g., EGFR) over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
